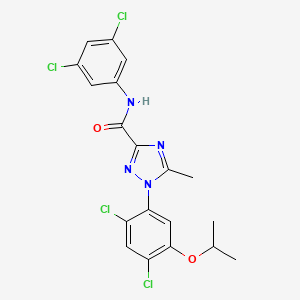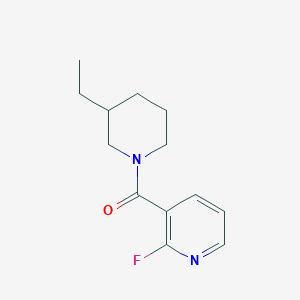
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety, a sulfonyl group, and a pyridine ring, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The indole intermediate is then treated with 2-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Coupling with Pyridine: The final step involves coupling the sulfonylated indole with 4-methylpyridine-2-yl acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
科学研究应用
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to enhance binding affinity, while the indole and pyridine rings contribute to the overall stability and specificity of the interaction.
相似化合物的比较
Similar Compounds
- 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide
- 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide
Uniqueness
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylpyridin-2-yl)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.
属性
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-16-10-11-25-22(12-16)26-23(28)14-27-13-21(18-7-3-5-9-20(18)27)31(29,30)15-17-6-2-4-8-19(17)24/h2-13H,14-15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJPCDAHIMNEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)




![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)

![3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547603.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2547604.png)
![4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride](/img/structure/B2547605.png)
![3-(4-fluorophenyl)-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2547607.png)



